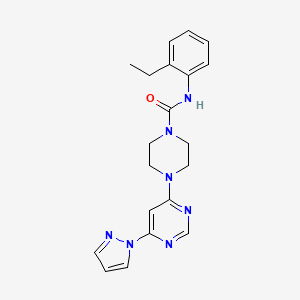

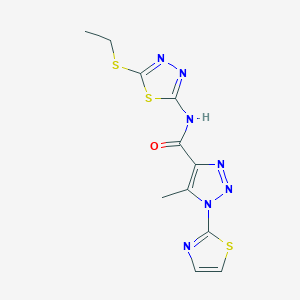

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that have been widely studied for their potential applications in various fields of science. It is characterized by its unique structure, which combines elements of pyrazole, pyrimidine, and piperazine, making it a subject of interest for synthesis and application in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) involves efficient procedures utilizing bis(benzofuran-enaminone) hybrid as a key intermediate. This process includes reactions under microwave irradiation, showcasing the utility of this method in synthesizing complex molecules efficiently (Mekky et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds in this category has been elucidated through various analytical techniques, including NMR, mass spectrometry, and IR spectroscopy. These methods confirm the complex architecture of the molecule and provide a basis for understanding its reactivity and properties.

Chemical Reactions and Properties

Compounds with a piperazine core have been engaged in a variety of chemical reactions, leading to the formation of novel structures with potential biological activities. For example, novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs have shown significant anticancer activity (Kumar et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their application in drug formulation and material science. These properties are determined through rigorous testing and analysis, providing essential data for further development.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, potential for forming derivatives, and stability under different conditions, are key to understanding the utility of the compound. Studies on derivatives of similar structures have highlighted their potential as antimicrobial and anticancer agents, underscoring the importance of chemical properties in determining application potential (Krishnamurthy et al., 2011).

Scientific Research Applications

Anticancer and Anti-Inflammatory Applications

A study by Rahmouni et al. (2016) focused on the synthesis of novel pyrazolopyrimidines derivatives, exploring their anticancer and anti-5-lipoxygenase activities. This research highlights the potential of such compounds in therapeutic applications, particularly in targeting cancer cells and managing inflammation (Rahmouni et al., 2016).

Antituberculosis Agents

Jeankumar et al. (2013) designed thiazole-aminopiperidine hybrid analogues, demonstrating their efficacy as Mycobacterium tuberculosis GyrB inhibitors. This study suggests a new avenue for antituberculosis drug development, focusing on inhibiting a key enzyme in the bacterial replication process (Jeankumar et al., 2013).

Enzyme Inhibition for Anticancer Therapy

Another research avenue involves exploring the anticancer properties of carboxamides, sulfonamides, ureas, and thioureas derived from oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine derivatives. Kumar et al. (2016) found that some of these derivatives showed promising anticancer activity against the HeLa cell line, opening up possibilities for novel cancer treatments (Kumar et al., 2016).

Neuroinflammation Imaging

Wang et al. (2018) synthesized a novel compound for positron emission tomography (PET) imaging targeting the IRAK4 enzyme in neuroinflammation. This compound could potentially aid in the diagnosis and monitoring of neuroinflammatory diseases, providing a non-invasive method to observe biological processes related to inflammation in the nervous system (Wang et al., 2018).

Enterovirus Inhibition

Chern et al. (2004) synthesized a series of pyrazolo[3,4-d]pyrimidines and evaluated their antiviral activity, finding some derivatives highly effective in inhibiting enterovirus replication. These findings could lead to the development of new antiviral drugs, particularly for diseases caused by enteroviruses (Chern et al., 2004).

properties

IUPAC Name |

N-(2-ethylphenyl)-4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O/c1-2-16-6-3-4-7-17(16)24-20(28)26-12-10-25(11-13-26)18-14-19(22-15-21-18)27-9-5-8-23-27/h3-9,14-15H,2,10-13H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSFEOAHLLKBSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2494692.png)

![N-(2-chlorobenzyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2494695.png)

![2-[4-(methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride, Mixture of isomers](/img/structure/B2494701.png)

![[5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine](/img/structure/B2494703.png)

![1-allyl-4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2494705.png)

![N-(3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)but-2-ynamide](/img/structure/B2494708.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one](/img/structure/B2494711.png)